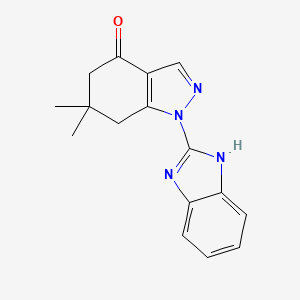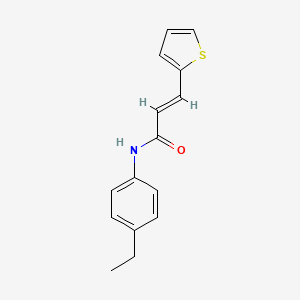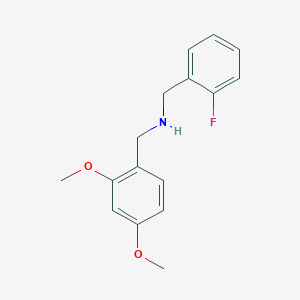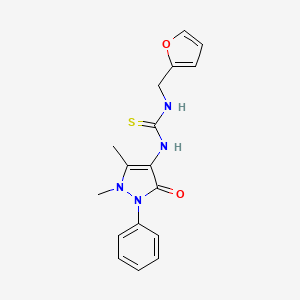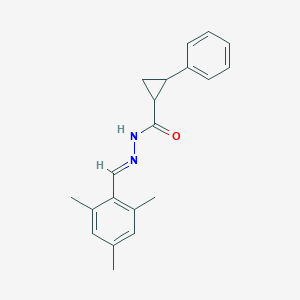![molecular formula C19H21IN2O B5755208 N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects in a variety of disease states, including metabolic disorders, cancer, and cardiovascular disease.
Mechanism of Action
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that results in activation of the kinase domain. This activation leads to phosphorylation of downstream targets that regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a variety of biochemical and physiological effects. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to increase glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its stability in vivo. However, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also has limitations, including its complexity of synthesis, its potential for off-target effects, and its lack of clinical data.
Future Directions
For research on N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include further studies on its mechanism of action, identification of new targets of AMPK activation, and development of more potent and selective activators of AMPK. Additionally, clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in humans, and to investigate its potential as a therapeutic agent for metabolic disorders, cancer, and cardiovascular disease.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves a multistep process that begins with the reaction of 4-iodoaniline with 1-(3-isopropenylphenyl)ethanone to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied in preclinical models of disease, and its activation of AMPK has been shown to have beneficial effects in a variety of disease states. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
properties
IUPAC Name |
1-(4-iodophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOLALADHXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
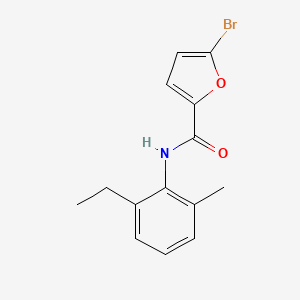



![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)
